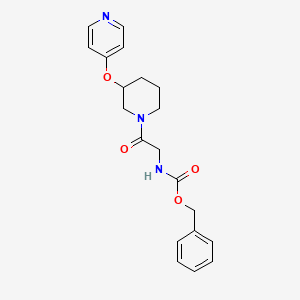

![molecular formula C15H11ClN6O2 B2589990 5-cloro-N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-1H-indol-2-carboxamida CAS No. 2034596-95-5](/img/structure/B2589990.png)

5-cloro-N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-1H-indol-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

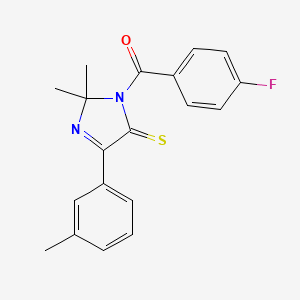

“5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide” is a compound that contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of triazolo[4,3-a]pyrazine derivatives with an indole moiety might involve hydrogen bond interactions with key amino acid residues of the target receptor .

Molecular Structure Analysis

The molecular structure of triazole compounds, including “5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide”, is characterized by a five-membered aromatic azole chain. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazole compounds are known to show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been found to exhibit good inhibitory effects in certain reactions .

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

El anillo de triazol es una característica común en muchos agentes antifúngicos debido a su capacidad para inhibir la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos. Dado la similitud estructural con triazoles antifúngicos conocidos, este compuesto podría investigarse por su eficacia contra patógenos fúngicos, lo que podría conducir al desarrollo de nuevos medicamentos antifúngicos .

Actividad antibacteriana

Los derivados de triazolo[4,3-a]pirazina han mostrado promesa en la lucha contra las infecciones bacterianas. Este compuesto, con su núcleo de triazolo[4,3-a]pirazina, puede exhibir propiedades antibacterianas, particularmente contra bacterias Gram-positivas y Gram-negativas. La investigación podría centrarse en sus concentraciones mínimas inhibitorias (CMI) en comparación con los tratamientos estándar como la ampicilina .

Propiedades antioxidantes

La presencia de un grupo hidroxilo en la estructura del compuesto sugiere que podría tener propiedades antioxidantes. Los antioxidantes son cruciales para reducir el estrés oxidativo, que está implicado en numerosas enfermedades. Este compuesto podría estudiarse por su capacidad para eliminar los radicales libres .

Investigación antiviral

Los derivados de triazol se han utilizado en el diseño de fármacos antivirales. El compuesto en cuestión podría evaluarse por su potencial para inhibir la replicación viral, posiblemente contribuyendo al tratamiento de infecciones virales .

Usos antiinflamatorios y analgésicos

Debido a la importancia farmacológica de los compuestos de triazol en la reducción de la inflamación y el dolor, este compuesto podría explorarse por sus efectos antiinflamatorios y analgésicos. Podría ofrecer un nuevo mecanismo de acción o una eficacia mejorada sobre los medicamentos existentes .

Efectos antiepilépticos

La clase de triazol incluye varios fármacos antiepilépticos. La estructura del compuesto podría influir en la excitabilidad neuronal y podría ser un candidato para el desarrollo de nuevas terapias antiepilépticas .

Actividades antidepresivas y ansiolíticas

Se sabe que algunos compuestos que contienen triazol actúan sobre el sistema nervioso central, proporcionando beneficios antidepresivos y ansiolíticos. El efecto de este compuesto en los sistemas de neurotransmisores podría ser un área de investigación interesante, lo que podría conducir a nuevos tratamientos para los trastornos del estado de ánimo .

Mecanismo De Acción

Target of action

The compound contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical pathways

Triazole compounds are known to have antimicrobial, antioxidant, and antiviral potential .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of action

Similar compounds have shown significant inhibitory activity against certain cell lines .

Action environment

The synthesis and study of similar compounds have considered various factors, including reaction temperature .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83, which stabilizes the enzyme-inhibitor complex . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Cellular Effects

The effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Additionally, the compound influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and survival . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding disrupts the enzyme’s catalytic activity, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces changes in gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions contribute to the compound’s ability to inhibit tumor cell growth and induce cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism can influence its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic effects . The localization of the compound within cells can influence its ability to modulate cellular processes and induce apoptosis .

Propiedades

IUPAC Name |

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6O2/c16-9-1-2-10-8(5-9)6-11(19-10)14(23)18-7-12-20-21-13-15(24)17-3-4-22(12)13/h1-6,19H,7H2,(H,17,24)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMQKKLRFWFBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)

![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)

![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)